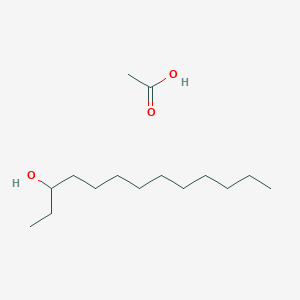
Acetic acid--tridecan-3-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–tridecan-3-ol (1/1) is a chemical compound that combines acetic acid and tridecan-3-ol in a 1:1 ratio Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecan-3-ol is an alcohol with a long carbon chain, specifically a 13-carbon chain with a hydroxyl group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–tridecan-3-ol (1/1) typically involves the esterification reaction between acetic acid and tridecan-3-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-3-ol (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–tridecan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-3-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or ether formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed.
Major Products
Oxidation: Tridecan-3-one or tridecanoic acid.
Reduction: Tridecan-3-ol and acetic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Acetic acid–tridecan-3-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of acetic acid–tridecan-3-ol (1/1) involves its interaction with biological membranes and proteins. The long carbon chain of tridecan-3-ol allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Acetic acid, being a weak acid, can alter the pH of the local environment, influencing enzyme activity and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid–dodecan-3-ol (1/1): Similar structure but with a 12-carbon chain.
Acetic acid–tetradecan-3-ol (1/1): Similar structure but with a 14-carbon chain.
Acetic acid–hexadecan-3-ol (1/1): Similar structure but with a 16-carbon chain.
Uniqueness
Acetic acid–tridecan-3-ol (1/1) is unique due to its specific carbon chain length, which influences its physical and chemical properties. The 13-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments .
Eigenschaften
CAS-Nummer |
60826-31-5 |
|---|---|
Molekularformel |
C15H32O3 |
Molekulargewicht |
260.41 g/mol |
IUPAC-Name |
acetic acid;tridecan-3-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
YTKORKLKPUORIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)



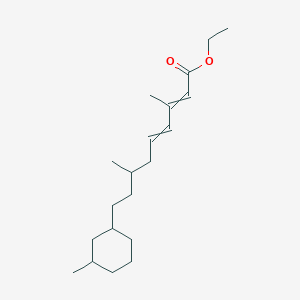
![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
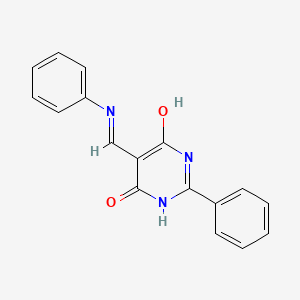

![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
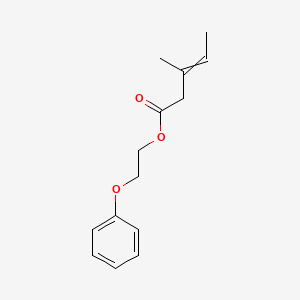

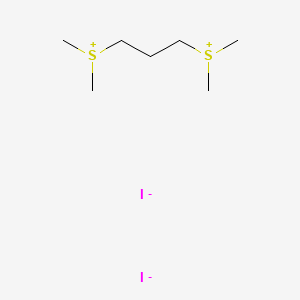
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
